![molecular formula C17H16N2O4 B7467292 Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate](/img/structure/B7467292.png)
Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate, also known as EAOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EAOB is a synthetic compound that has been synthesized through a specific method and has shown promising results in various scientific studies.
作用机制
The mechanism of action of Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in the growth and spread of cancer cells. Additionally, Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate has been shown to induce apoptosis in cancer cells, which can lead to the suppression of tumor growth.
Biochemical and Physiological Effects:
Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate has been shown to have biochemical and physiological effects in scientific studies. Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate has been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins and the spread of cancer cells. Additionally, Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate has been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression and the growth of cancer cells. Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate has also been shown to induce apoptosis in cancer cells, which can lead to the suppression of tumor growth.
实验室实验的优点和局限性
Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate has several advantages and limitations for lab experiments. One advantage of Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate is that it has shown promising results in scientific studies as an anticancer agent. Additionally, Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate is a synthetic compound that can be easily synthesized in the lab. However, one limitation of Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate has not been extensively tested in clinical trials, which can limit its potential applications in the field of medicine.
未来方向
There are several future directions for the study of Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate. One future direction is to further investigate its mechanism of action, which can provide insights into its potential applications in the treatment of cancer. Additionally, future studies can explore the potential use of Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate in combination with other anticancer agents to enhance its efficacy. Furthermore, future studies can investigate the potential use of Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
合成方法
Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate is a synthetic compound that can be synthesized through a specific method. The synthesis of Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate involves the reaction between ethyl 2-aminobenzoate and 2-anilino-2-oxoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate as a white solid with a yield of approximately 80%.
科学研究应用
Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate has shown potential applications in the field of medicine, particularly in the treatment of cancer. Scientific research has shown that Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate has anticancer properties and can inhibit the growth of cancer cells. Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the suppression of tumor growth. Additionally, Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
属性
IUPAC Name |
ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-17(22)13-10-6-7-11-14(13)19-16(21)15(20)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUPFENPJGHOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

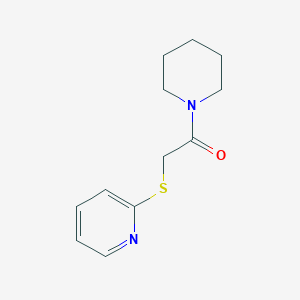
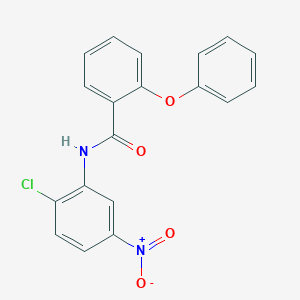
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
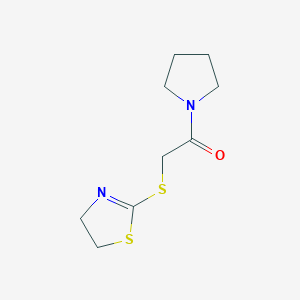
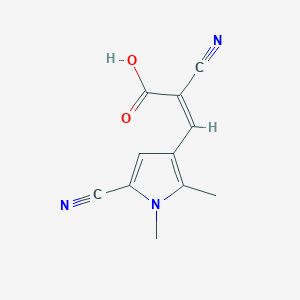

![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467243.png)
![ethyl 3-methyl-5-[[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate](/img/structure/B7467263.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid](/img/structure/B7467265.png)
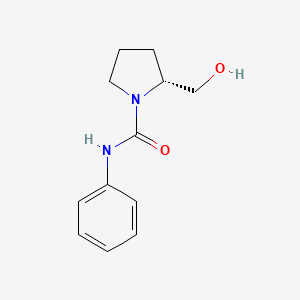
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467281.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7467286.png)

![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)